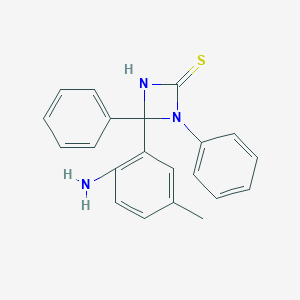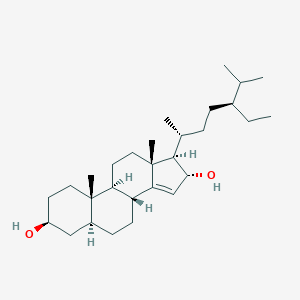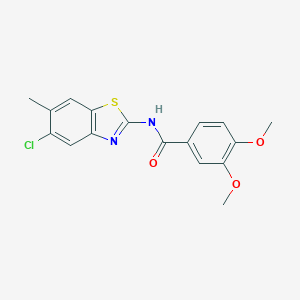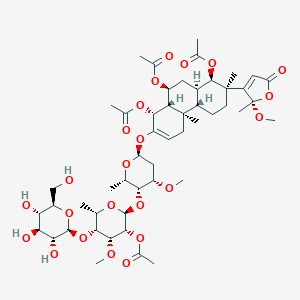
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. IPDC is a small molecule that belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in disease pathways. For example, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and potentially provide therapeutic benefit in inflammatory diseases.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes. Additionally, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for synergistic effects. Finally, the therapeutic potential of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in specific disease states, such as cancer and neurological disorders, warrants further investigation.
Synthesis Methods
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a straightforward method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-iodo-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatographic techniques to obtain pure N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Scientific Research Applications
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in several disease states. N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been identified as a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders.
properties
Product Name |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molecular Formula |
C14H11IN2O3 |
Molecular Weight |
382.15 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
InChI Key |
CBMQTMSKVYWKOQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)








![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)